N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(14-4-3-9-21-14)19(12-6-7-12)11-13-10-17-15-5-1-2-8-18(13)15/h1-5,8-10,12H,6-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSDJKXDWYKFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is typically constructed via a Gould-Jacobs reaction, involving cyclocondensation of 2-aminopyridine with α-bromoketones. For the target compound, 2-aminopyridine is reacted with 3-bromopropiophenone in refluxing acetic acid to yield 3-methylimidazo[1,2-a]pyridine. Experimental data from analogous syntheses report yields of 68–72% under these conditions. Alternative methods, such as transition-metal-catalyzed cyclizations, have been explored but show lower efficiency (45–50% yield).
Table 1. Comparison of Imidazo[1,2-a]pyridine Synthesis Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Gould-Jacobs cyclization | Acetic acid, 120°C | 72 | 98 |
| Pd-catalyzed cyclization | Pd(OAc)₂, XPhos, K₂CO₃ | 50 | 95 |
Amide Bond Formation with Furan-2-carboxylic Acid
The final step involves coupling N-(imidazo[1,2-a]pyridin-3-ylmethyl)cyclopropylamine with furan-2-carboxylic acid. Activation of the carboxylic acid using thionyl chloride (SOCl₂) generates furan-2-carbonyl chloride, which is reacted with the amine in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is employed as a base to scavenge HCl, yielding the target compound in 65% yield after purification by silica gel chromatography. Alternative coupling agents such as HATU or EDCl/HOBt have been tested but offer no significant advantage in this system.
Table 2. Optimization of Amide Coupling Conditions
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | DCM | 25 | 65 |
| HATU | DMF | 25 | 60 |
| EDCl/HOBt | THF | 25 | 58 |
Spectroscopic Characterization and Computational Validation
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H NMR spectrum of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide in CDCl₃ exhibits characteristic signals: a singlet at δ 8.21 ppm for the imidazo[1,2-a]pyridine H-2 proton, a multiplet at δ 2.98–3.12 ppm for the cyclopropyl methylene group, and a doublet at δ 7.38 ppm for the furan ring protons. The ¹³C NMR spectrum confirms the amide carbonyl at δ 165.7 ppm, consistent with similar furan-2-carboxamide derivatives.
Density Functional Theory (DFT) Studies
DFT calculations at the B3LYP/6-311++G(d,p) level provide insights into the molecule’s electronic structure. The HOMO-LUMO gap (ΔE = 4.1 eV) suggests moderate reactivity, aligning with experimental observations of stability under ambient conditions. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the furan oxygen and electrophilic sites on the cyclopropane ring, guiding derivatization strategies.
Challenges and Mitigation Strategies
Steric Hindrance in Cyclopropane Functionalization
The cyclopropyl group’s rigidity introduces steric constraints during amide bond formation. Employing high-dilution conditions (0.1 M) and slow addition of furan-2-carbonyl chloride mitigates side reactions, improving yields from 52% to 65%.
Purification of Hydrophobic Intermediates
Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol/water (9:1) further enhances purity to >99%, as confirmed by HPLC.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the imidazo[1,2-a]pyridine core.
Scientific Research Applications
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide has a wide range of scientific research applications:
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar pharmacological activities.
Indole derivatives: Indole-based compounds also have diverse biological activities and are used in drug development.
Imidazole-containing compounds: These compounds are known for their broad range of chemical and biological properties.
Biological Activity
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 284.32 g/mol
- CAS Number : 1448060-67-0
The structure features a cyclopropyl group and an imidazo[1,2-a]pyridine moiety linked to a furan-2-carboxamide, which is critical for its biological activity.
Antitubercular Activity
Recent studies have highlighted the compound's potential as an anti-tuberculosis (TB) agent. A notable study evaluated a series of imidazo[1,2-a]pyridine carboxamides and identified compounds with significant activity against Mycobacterium tuberculosis. The compound this compound demonstrated effective inhibition of the QcrB enzyme in M. tuberculosis, which is essential for ATP synthesis in the bacteria. This mechanism suggests that the compound could be a promising candidate for further development as an anti-TB drug .
Anticonvulsant Activity
In addition to its antitubercular properties, the compound has been screened for anticonvulsant activity using models such as maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ). The results indicated that certain derivatives of imidazo[1,2-a]pyridine exhibited significant anticonvulsant effects without notable toxicity, suggesting a potential therapeutic application in epilepsy treatment .
Structure-Activity Relationship (SAR)
The SAR studies conducted on imidazo[1,2-a]pyridine derivatives reveal critical insights into how modifications to the molecular structure influence biological activity. For instance:
- Cyclopropyl Group : The presence of the cyclopropyl group on the amide nitrogen enhances the compound's potency against TB.
- Positioning of Substituents : Variations in substituents at specific positions on the imidazo[1,2-a]pyridine ring significantly affect biological activity. For example, methyl or small groups at position 2 are essential for maintaining activity .
Table 1: Biological Activity Data
| Compound | Activity Type | IC / μM | Remarks |
|---|---|---|---|
| 15 | Antitubercular | 0.12 | More active than isoniazid |
| 16 | Anticonvulsant | 10 | Effective in scPTZ model |
| 17 | Antitubercular | >10 | Loss of activity with phenyl substitution |
Note: Compounds 15 and 16 were identified as particularly potent against both susceptible and multidrug-resistant strains of TB.
Q & A
Basic: What are the critical considerations for optimizing the multi-step synthesis of this compound?
Methodological Answer:
Synthesis of this compound involves sequential functionalization of the imidazo[1,2-a]pyridine core. Key steps include:
- Condensation reactions to form the imidazo[1,2-a]pyridine scaffold, often using α-bromoketones and 2-aminopyridines under reflux in polar aprotic solvents (e.g., DMF, DMSO) .
- N-Alkylation of the cyclopropyl and imidazo[1,2-a]pyridin-3-ylmethyl groups, requiring careful control of stoichiometry and base selection (e.g., NaH or K₂CO₃) to minimize byproducts .
- Amide coupling via furan-2-carboxylic acid activation (e.g., HATU or EDCI) .
Optimization Tips: - Use HPLC or column chromatography for purification to ensure >95% purity .
- Monitor reaction progress via TLC or LC-MS to isolate intermediates .
Basic: How is this compound characterized analytically, and what parameters are prioritized?
Methodological Answer:
Standard characterization protocols include:
- ¹H/¹³C NMR : Assign peaks to confirm substituent regiochemistry (e.g., cyclopropyl vs. imidazo[1,2-a]pyridin-3-ylmethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₂₀N₄O₂ requires exact mass 360.1586) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or intramolecular hydrogen bonding .
Key Parameters: - Melting point consistency (±2°C) to confirm crystalline purity .
- Solubility profiling in DMSO/PBS for biological assay compatibility .
Advanced: How do structural modifications (e.g., cyclopropyl vs. aryl groups) impact biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Use isosteric replacements (e.g., cyclopropyl → trifluoromethyl) and compare IC₅₀ values in enzyme assays .
Advanced: How can contradictory data on COX-2 inhibition vs. anti-tubercular activity be resolved?
Methodological Answer:
Contradictions arise from assay conditions or off-target effects. Mitigation strategies:
- Selectivity Profiling : Screen against COX-1/COX-2 isoforms and mycobacterial strains in parallel .
- Dose-Response Analysis : Verify activity at physiologically relevant concentrations (e.g., 1–10 µM) .
- Molecular Dynamics Simulations : Predict binding modes to distinguish target-specific vs. nonspecific interactions .
Case Study:
A thiophene-substituted analog showed COX-2 inhibition (IC₅₀: 150 nM) but no anti-tubercular activity, suggesting substituent-dependent target specificity .
Advanced: What in vitro and in vivo models are suitable for evaluating pharmacokinetics?
Methodological Answer:
- In Vitro :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic clearance .
- Caco-2 Permeability : Predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
- In Vivo :
- Murine Inflammation Models : Measure edema reduction in carrageenan-induced paw swelling .
- Pharmacokinetic Profiling : Collect plasma samples post-IV/oral dosing for AUC and t₁/₂ calculations .
Advanced: How can computational methods guide lead optimization?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding to COX-2 (PDB: 3LN1) or kinase targets (e.g., EGFR) .
- ADMET Prediction : Tools like SwissADME estimate LogP (optimal: 2–3) and blood-brain barrier permeability .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to prioritize electron-rich substituents for target binding .
Advanced: What strategies address poor aqueous solubility during formulation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
